molecular formula C50H80O4 B13771166 Diethylstilbestrol dipalmitate CAS No. 6533-53-5

Diethylstilbestrol dipalmitate

Cat. No.: B13771166
CAS No.: 6533-53-5
M. Wt: 745.2 g/mol
InChI Key: JUHYOIKJCUMOSQ-QJGAVIKSSA-N
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Description

Diethylstilbestrol dipalmitate, also known as stilpalmitate, is a synthetic, nonsteroidal estrogen of the stilbestrol group and an ester of diethylstilbestrol. It was formerly marketed under brand names such as Palmestril and Stilpalmitate. This compound is known for its slow absorption and prolonged duration of action, making it a valuable agent in hormone replacement therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylstilbestrol dipalmitate is synthesized through the esterification of diethylstilbestrol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is often formulated into oil solutions for intramuscular injection .

Chemical Reactions Analysis

Types of Reactions: Diethylstilbestrol dipalmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethylstilbestrol dipalmitate has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Employed in hormone replacement therapy for menopausal symptoms and other estrogen-deficient conditions.

    Industry: Utilized in the formulation of long-acting injectable medications.

Mechanism of Action

Diethylstilbestrol dipalmitate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the compound induces conformational changes that activate the receptor. This activation leads to the transcription of estrogen-responsive genes, resulting in various physiological effects such as the regulation of reproductive tissues, bone density, and lipid metabolism .

Comparison with Similar Compounds

Uniqueness: Diethylstilbestrol dipalmitate is unique due to its prolonged duration of action, which is attributed to its slow absorption and metabolism. This makes it particularly useful in clinical settings where long-term estrogenic effects are desired .

Properties

CAS No.

6533-53-5

Molecular Formula

C50H80O4

Molecular Weight

745.2 g/mol

IUPAC Name

[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate

InChI

InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+

InChI Key

JUHYOIKJCUMOSQ-QJGAVIKSSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC

Origin of Product

United States

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